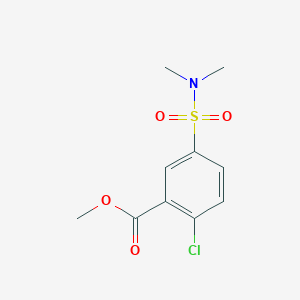

Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate

Description

Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate is a chemical compound with the molecular formula C10H12ClNO4S and a molecular weight of 277.72 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a chloro group and a dimethylsulfamoyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

methyl 2-chloro-5-(dimethylsulfamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c1-12(2)17(14,15)7-4-5-9(11)8(6-7)10(13)16-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRHSDALQYFFIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate typically involves the esterification of 2-chloro-5-(dimethylsulfamoyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can facilitate the hydrolysis reaction.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be employed.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with various functional groups depending on the nucleophile used.

Hydrolysis: 2-chloro-5-(dimethylsulfamoyl)benzoic acid and methanol.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:

Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various organic reactions, making it a valuable reagent in chemical synthesis. The presence of the chlorinated aromatic ring and the dimethylsulfamoyl group enhances its reactivity, facilitating the formation of other compounds through nucleophilic substitutions and coupling reactions.

Biological Applications

Enzyme Inhibition Studies:

Research indicates that this compound is utilized in studies focusing on enzyme inhibition and protein-ligand interactions. The compound has been shown to interact with specific enzymes, potentially leading to modulation of their activity. Such interactions are crucial for understanding biochemical pathways and developing inhibitors for therapeutic purposes .

Pharmaceutical Development:

The compound is being explored for its potential pharmaceutical applications, particularly in the development of new drugs. Its ability to selectively inhibit enzymes, such as carbonic anhydrase IX (CAIX), positions it as a candidate for anticancer therapies. Recent studies have demonstrated that derivatives of this compound exhibit high binding affinity to CAIX, suggesting a pathway for designing selective anticancer agents .

Industrial Applications

Catalysis and Green Chemistry:

In industrial settings, this compound is employed as a cost-effective raw material in the synthesis of specialty chemicals. It is particularly useful in catalysis processes where environmentally friendly methods are prioritized. The compound's unique properties facilitate reactions under optimized conditions, contributing to sustainable chemical manufacturing practices .

Data Tables

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules |

| Biological Studies | Enzyme inhibition and protein interactions |

| Pharmaceuticals | Potential anticancer drug development |

| Industrial Use | Raw material for specialty chemicals |

Case Studies

-

Enzyme Inhibition Research:

A study published in the International Journal of Molecular Sciences highlighted the binding affinity of this compound to CAIX. The compound exhibited a dissociation constant (K_d) of 0.12 nM, demonstrating its potential as a selective inhibitor for therapeutic applications . -

Organic Synthesis Techniques:

Research on synthetic methodologies revealed that this compound can be utilized effectively in nucleophilic substitution reactions with thiols under specific conditions, yielding valuable products for further chemical transformations.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethylsulfamoyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-chloro-5-(diethylsulfamoyl)benzoate

- Methyl 2-chloro-5-(dimethylamino)sulfonylbenzoate

Uniqueness

Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous .

Biological Activity

Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate is an organic compound with a unique structure that includes a chlorinated aromatic ring and a dimethylsulfamoyl functional group. This compound has garnered attention in pharmacological and medicinal chemistry research due to its potential biological activities, particularly in enzyme inhibition and modulation of protein-ligand interactions.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 277.72 g/mol

- Functional Groups : Chlorine atom at the 2-position and a dimethylsulfamoyl group at the 5-position of the benzoate structure.

The presence of the chloro and dimethylsulfamoyl groups enhances the compound's reactivity, making it a valuable intermediate in various chemical syntheses and biological applications.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, leading to inhibition or modulation of their activity. This is particularly relevant for therapeutic applications where enzyme modulation is desired.

- Protein-Ligand Interactions : It influences protein interactions, which can alter biological pathways relevant to disease mechanisms.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibitory activity. Key findings include:

- Acetylcholinesterase Inhibition : Similar compounds have shown promising acetylcholinesterase inhibitory properties, which are crucial for treating neurodegenerative disorders .

- Potential Antimicrobial Activity : The compound's structural analogs have been investigated for antimicrobial properties, suggesting that it may possess similar activities.

Case Studies and Research Findings

- In Vitro Studies : Various studies have demonstrated that this compound can inhibit specific enzymes in vitro, leading to reduced activity in biochemical assays. For example, its interaction with acetylcholinesterase has been documented, showing potential therapeutic implications for conditions like Alzheimer's disease .

- In Vivo Characterization : While less data is available for in vivo studies specifically on this compound, related sulfamoyl derivatives have shown efficacy in animal models for neurological disorders, indicating a pathway for future research on this compound's in vivo effects .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| This compound | CHClNOS | Enzyme inhibition, potential antimicrobial |

| Methyl 2-chloro-5-(diethylsulfamoyl)benzoate | CHClNOS | Similar enzyme inhibition profile |

| Methyl 4-chloro-3-(dimethylsulfamoyl)benzoate | CHClNOS | Studied for anti-inflammatory effects |

This comparative analysis highlights the unique properties of this compound, particularly its enzyme modulation capabilities which may be leveraged in drug development.

Q & A

Basic: What are the key synthetic pathways for Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzoate core. A common approach (adapted from structurally similar compounds) includes:

- Esterification : Starting with 2-chloro-5-nitrobenzoic acid, methyl ester formation via acid-catalyzed methanol reaction .

- Sulfamoylation : Introduction of the dimethylsulfamoyl group at the 5-position using chlorosulfonic acid and dimethylamine, followed by purification via column chromatography .

- Reduction (if nitro groups are present): Catalytic hydrogenation or Sn/HCl reduction to convert nitro to amino intermediates, though this step may vary depending on the precursor .

Key challenges include controlling regioselectivity during sulfamoylation and minimizing byproducts like over-sulfonated derivatives.

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the ester, chloro, and dimethylsulfamoyl moieties. For example, the methyl ester group typically appears as a singlet at ~3.9 ppm in H NMR .

- HPLC-MS : Retention time and mass-to-charge ratio (e.g., m/z 598 [M+H]+ in LCMS) verify purity and molecular weight .

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated in structural analogs like methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate .

Advanced: How can conflicting data on the compound’s biological activity be systematically analyzed?

Methodological Answer:

Discrepancies in biological activity (e.g., antimicrobial potency) often arise from:

- Assay Variability : Differences in bacterial strains, solvent carriers (e.g., DMSO vs. aqueous buffers), or incubation times. Standardized protocols (e.g., CLSI guidelines) mitigate this .

- Structural Analog Interference : Impurities like unreacted sulfamoyl precursors (e.g., 2-amino-4-chloro-5-sulfamoylbenzoic acid) may skew results. Purity validation via HPLC (≥95%) is critical .

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify target binding affinity, resolving ambiguities from indirect assays .

Advanced: What computational strategies predict feasible synthetic routes for novel derivatives?

Methodological Answer:

- Retrosynthetic Analysis : Tools like Pistachio/BKMS Metabolic databases identify plausible precursors (e.g., benzoic acid derivatives) and reaction pathways .

- DFT Calculations : Optimize transition states for sulfamoylation or esterification steps, predicting regioselectivity and energy barriers .

- Machine Learning : Platforms trained on Reaxys data prioritize high-yield routes by correlating reaction conditions (e.g., solvent, catalyst) with success rates in analogous syntheses .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:

- Kinetic Studies : Monitor sulfamoylation via in-situ IR spectroscopy to identify rate-limiting steps (e.g., intermediate nitrene formation) .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for sulfamoyl group introduction .

- Catalyst Design : Heterogeneous catalysts (e.g., immobilized DMAP) reduce side reactions and simplify purification .

- DoE (Design of Experiments) : Multivariate analysis of temperature, stoichiometry, and reaction time maximizes yield. For example, a 10°C increase in esterification can reduce reaction time by 40% without compromising purity .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Hydrolysis Sensitivity : The ester group is prone to hydrolysis in humid environments. Store under inert gas (argon) at -20°C in amber vials .

- Light Sensitivity : UV-Vis studies show decomposition under prolonged UV exposure. Use light-resistant containers .

- Impurity Monitoring : Regular HPLC checks detect degradation products like 2-chloro-5-sulfamoylbenzoic acid .

Advanced: How does the dimethylsulfamoyl group influence the compound’s pharmacological profile?

Methodological Answer:

- Electron-Withdrawing Effects : The sulfamoyl group increases electrophilicity at the chloro-substituted position, enhancing reactivity in nucleophilic aromatic substitution (e.g., with bacterial enzymes) .

- Bioavailability : LogP calculations (e.g., ~2.1) suggest moderate lipophilicity, balancing membrane permeability and solubility. Derivatives with altered sulfonamide groups (e.g., morpholine-sulfonyl) show varied ADME profiles .

- Target Binding : Molecular docking simulations indicate hydrogen bonding between the sulfamoyl group and Serine hydrolases, explaining observed inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.